5-Fluoro-6-methoxyquinolin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
5-fluoro-6-methoxyquinolin-3-amine |
InChI |
InChI=1S/C10H9FN2O/c1-14-9-3-2-8-7(10(9)11)4-6(12)5-13-8/h2-5H,12H2,1H3 |
InChI Key |
MOFBWXJBOFYBJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CC(=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis usually begins with a quinoline derivative, often quinolin-3-amine or a related precursor. Key transformations include electrophilic fluorination, nucleophilic substitution for methoxylation, and amination reactions.
Fluorination
Electrophilic fluorination is a critical step to introduce the fluorine atom at the 5-position of the quinoline ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
- Reaction temperature: typically 0 °C to room temperature
- Solvent: dichloromethane or acetonitrile
- Time: 1–12 hours depending on reagent and substrate
Methoxylation
Methoxylation at the 6-position is often accomplished by nucleophilic aromatic substitution (SNAr) or via methylation of a hydroxy precursor.
- Reagents: sodium methoxide or methyl iodide in the presence of a base
- Solvent: methanol or dimethylformamide (DMF)
- Temperature: 50–100 °C
- Time: several hours to overnight
Amination
The amino group at position 3 is introduced either by direct amination of a suitable leaving group (e.g., halogen) or by reduction of a nitro precursor.
- Common methods: nucleophilic substitution with ammonia or amines, catalytic hydrogenation
- Conditions: elevated temperature (60–100 °C), pressure for hydrogenation
- Catalysts: Pd/C or Raney nickel for reduction
Representative Preparation Protocol (Literature-Based)
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Electrophilic fluorination | Quinoline derivative + Selectfluor, DCM, 0 °C to RT, 6 h | 60–75 | Fluorination at C-5 position |
| 2 | Methoxylation | Sodium methoxide in MeOH, 80 °C, 12 h | 70–85 | Substitution at C-6 with methoxy group |
| 3 | Amination | Ammonia in ethanol, Pd/C catalyst, hydrogenation, 50 psi, 80 °C, 8 h | 65–80 | Introduction of amino group at C-3 |
| 4 | Purification | MPLC or recrystallization | — | To isolate pure 5-Fluoro-6-methoxyquinolin-3-amine |
Detailed Reaction Insights and Optimization
Fluorination Step: The choice of fluorinating agent affects regioselectivity and yield. Selectfluor is preferred for mild conditions and better control. Reaction temperature must be carefully controlled to avoid over-fluorination or decomposition.
Methoxylation Step: Sodium methoxide in methanol provides a good nucleophile for substitution. Reaction time and temperature influence conversion efficiency. Excess base can lead to side reactions; thus, stoichiometric balance is critical.
Amination Step: Catalytic hydrogenation is favored for converting nitro precursors to amines, offering cleaner reactions compared to direct substitution. Pressure and catalyst loading are optimized to maximize yield and minimize by-products.
Research Findings and Comparative Analysis
Studies indicate that multi-step synthesis routes for this compound yield moderate to good overall yields (40–60%) depending on purification methods and reaction scale. The use of modern cross-coupling techniques and mild fluorination agents has improved the efficiency of these syntheses.
| Parameter | Traditional Methods | Modern Methods (Cross-Coupling, Mild Fluorination) |
|---|---|---|
| Overall Yield (%) | 30–50 | 50–70 |
| Reaction Time (total) | 3–5 days | 1–3 days |
| Purification Complexity | High (multiple chromatographies) | Moderate (simplified MPLC or crystallization) |
| Scalability | Limited | Improved |
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Comments |
|---|---|---|---|
| Fluorination | Selectfluor, DCM, 0 °C to RT, 6 h | 60–75 | Regioselective introduction of F at C-5 |
| Methoxylation | Sodium methoxide, MeOH, 80 °C, 12 h | 70–85 | Efficient substitution at C-6 |
| Amination | NH3, Pd/C, H2 (50 psi), 80 °C, 8 h | 65–80 | Clean conversion to amino group at C-3 |
| Purification | MPLC or recrystallization | — | Essential for product purity |
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides at elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
5-Fluoro-6-methoxyquinolin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methoxyquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to its targets with high affinity. This binding can inhibit the activity of enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria. In cancer cells, the compound may interfere with cell signaling pathways, inducing apoptosis.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 5-Fluoro-6-methoxyquinolin-3-amine, differing in substituent positions, functional groups, or halogenation patterns. Key comparisons are summarized in Table 1.
Table 1: Comparative Analysis of Quinoline Derivatives
Key Differences and Implications
Substituent Effects
- Fluorine vs.
- Methoxy Group Impact: The methoxy group in this compound may confer electron-donating effects, stabilizing interactions with aromatic residues in enzyme binding pockets, unlike non-methoxy analogs like 5-Fluoroquinolin-3-amine .
Biological Activity
5-Fluoro-6-methoxyquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a heterocyclic aromatic amine structure. The presence of both fluorine and methoxy groups enhances its chemical reactivity and biological activity. These functional groups contribute to the compound's ability to interact with various biological targets, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Notably, the fluorine atom enhances the compound’s membrane permeability, facilitating its entry into cells. This property allows it to inhibit key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV , leading to bacterial cell death. In cancer cells, this compound may disrupt signaling pathways that promote cell survival, inducing apoptosis.
Antimicrobial Activity
Research has indicated that this compound exhibits potent antimicrobial properties. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves the inhibition of bacterial DNA replication, which is critical for their survival.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, in a study involving melanoma and breast cancer cell lines, the compound exhibited growth inhibition percentages exceeding 90% in certain cases (Table 1) .
| Cell Line | GI50 (µM) | Growth Inhibition (%) |
|---|---|---|
| MDA-MB-231 | 0.025 | >90 |
| HCT-15 (Colon Cancer) | 0.030 | >90 |
| LOX IMVI (Melanoma) | 0.020 | >90 |
| NCI-H322M (NSCL) | 0.015 | >90 |
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on various cancer cell lines, revealing that it significantly inhibited cell proliferation through apoptosis induction. The compound's effectiveness was particularly notable against melanoma and colon cancer cells .
- Antimicrobial Studies : Another investigation assessed the antimicrobial activity of this compound against multi-drug resistant bacteria. The results indicated that it effectively reduced bacterial counts in vitro, suggesting its potential as an alternative treatment for resistant infections .
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives often depends on their structural modifications. The presence of both fluorine and methoxy groups in this compound enhances its reactivity compared to other derivatives lacking these groups. For example:
| Compound | Fluorine | Methoxy | Biological Activity |
|---|---|---|---|
| 5-Fluoroquinoline | Yes | No | Moderate |
| 5-Methoxyquinoline | No | Yes | Low |
| This compound | Yes | Yes | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Fluoro-6-methoxyquinolin-3-amine, and how can purity be validated?
- Methodology :
- Synthesis : Utilize palladium-catalyzed hydrogenation for nitro-group reduction, as demonstrated in analogous quinoline derivatives (e.g., hydrogenation of 2-(difluoromethoxy)-5-nitropyridine under H₂/Pd-C in methanol, achieving >95% yield) .
- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol to isolate high-purity product.
- Validation : Confirm structure via -NMR (e.g., characteristic methoxy singlet at δ 3.8–4.0 ppm), -NMR (fluorine coupling patterns), and high-resolution mass spectrometry (HRMS) with <2 ppm mass error .
Q. How can the electronic effects of the methoxy and fluorine substituents influence the compound’s reactivity?
- Methodology :
- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to map electron density distribution and frontier molecular orbitals (HOMO/LUMO).
- Experimental Correlates : Compare reaction kinetics (e.g., nucleophilic substitution rates) with non-fluorinated/methoxy-free analogs to isolate substituent effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported binding affinities of this compound to biological targets?
- Methodology :
- Orthogonal Assays : Use surface plasmon resonance (SPR) for real-time binding kinetics and isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS).
- Buffer Optimization : Test binding under varying pH (6.5–7.5) and ionic strength to identify assay-specific artifacts .
- Data Triangulation : Cross-validate results with molecular docking (e.g., AutoDock Vina) to predict binding poses and identify steric/electronic mismatches .
Q. How can in vivo pharmacokinetic (PK) studies be designed to track the compound’s biodistribution in neurological models?
- Methodology :
- Radiolabeling : Incorporate via nucleophilic aromatic substitution (e.g., using K/K222 complex) for PET imaging, as shown in structurally related tau PET tracers .
- Biodistribution Analysis : Administer the radiolabeled compound to transgenic mouse models; quantify uptake in brain regions (e.g., cortex, hippocampus) via gamma counting or autoradiography.
- Metabolite Profiling : Use LC-MS/MS to identify major metabolites in plasma and brain homogenates .
Q. What functional group modifications enhance the compound’s stability in aqueous media?
- Methodology :
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C; monitor degradation via HPLC-UV at 254 nm.
- Protecting Groups : Introduce acetyl or tert-butoxycarbonyl (Boc) groups to the amine; assess hydrolysis resistance under physiological conditions .
- Accelerated Stability Testing : Use forced degradation (heat, light, oxidizers) to identify vulnerable sites; redesign substituents (e.g., replace methoxy with methylsulfonyl) to improve resilience .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental solubility data?
- Methodology :
- Solvent Screening : Test solubility in DMSO, PBS, and simulated biological fluids (e.g., FaSSIF/FeSSIF) using nephelometry.
- Machine Learning : Train models on PubChem solubility datasets; refine predictions by incorporating experimental outliers as training data .
- Crystallography : Solve single-crystal X-ray structures to identify polymorphic forms or hydrate states that alter solubility .
Key Notes for Methodological Rigor
- Quality Control : Always include internal standards (e.g., deuterated analogs) in NMR and MS analyses to ensure reproducibility .
- Ethical Data Handling : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles for open data sharing, balancing transparency with patient privacy in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
